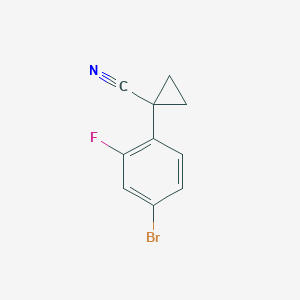![molecular formula C9H23NO2Si B1373951 O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine CAS No. 1009335-04-9](/img/structure/B1373951.png)
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine
Overview
Description
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine is a chemical compound with the molecular formula C9H21NO2Si. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine, also known as O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine, is to induce the cleavage during the solid-supported synthesis of hydroxamic acids .
Mode of Action
The compound interacts with its targets by inducing the cleavage in the synthesis process of hydroxamic acids . This interaction results in changes in the structure of the hydroxamic acids, facilitating their synthesis.
Biochemical Pathways
The compound affects the biochemical pathway involved in the synthesis of hydroxamic acids . The downstream effects of this pathway are the production of hydroxamic acids, which have various applications in organic synthesis and medicinal chemistry.
Result of Action
The molecular and cellular effects of the compound’s action result in the successful synthesis of hydroxamic acids . These acids are valuable in various fields, including organic synthesis and medicinal chemistry.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is acid-sensitive and reacts slowly with moisture/water . Therefore, it should be stored in a cool and dry environment to maintain its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as imidazole or triethylamine, and a solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, with temperatures ranging from room temperature to 40°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxylamines and as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
O-tert-Butylhydroxylamine: Similar in structure but lacks the silyl group.
tert-Butyldimethylsilyl ethers: These compounds have similar protecting group properties but differ in their functional groups.
(S)-1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: Similar backbone but different functional groups
Uniqueness
O-{1-[(tert-butyldimethylsilyl)oxy]propan-2-yl}hydroxylamine is unique due to its combination of the silyl protecting group and the hydroxylamine functionality. This dual functionality allows for versatile applications in synthetic chemistry and makes it a valuable intermediate in various chemical processes .
Properties
IUPAC Name |
O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-8(12-10)7-11-13(5,6)9(2,3)4/h8H,7,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVCHDNSQSPODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[Si](C)(C)C(C)(C)C)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


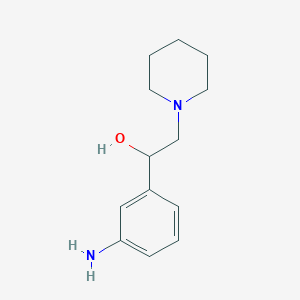

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)
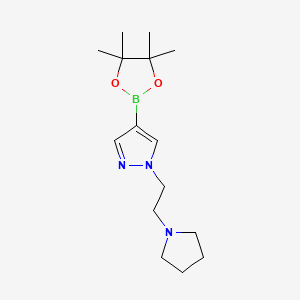

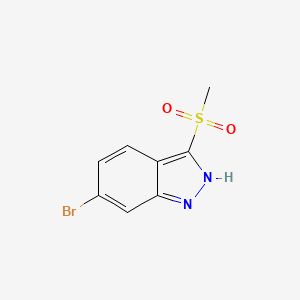
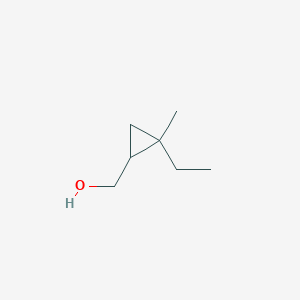
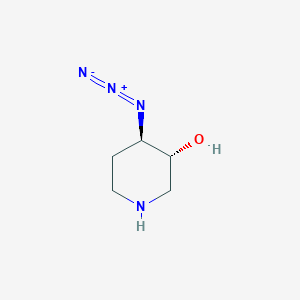
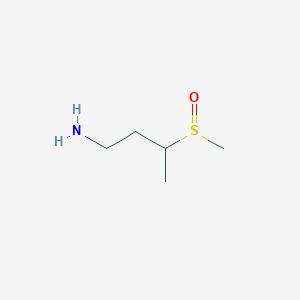
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

